6-Bromo-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Description
6-Bromo-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is a bicyclic ketone derivative featuring a seven-membered annulene ring fused to a benzene ring. Its structure includes a bromine atom at position 6 and a methoxy group at position 2 (Fig. 1). This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and materials science. The bromine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki, Heck), while the methoxy group modulates electronic properties and solubility .
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-15-9-5-6-10-8(7-9)3-2-4-11(13)12(10)14/h5-7,11H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOBLRLPIJTZAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(CCC2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70315517 | |
| Record name | MLS002701790 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70315517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72472-43-6 | |
| Record name | MLS002701790 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295084 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002701790 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70315517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the bromination of 2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of 6-Bromo-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one may involve large-scale bromination processes. These processes are designed to be efficient and cost-effective, ensuring the consistent production of the compound with minimal impurities. The use of advanced equipment and techniques helps in maintaining the quality and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-methoxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted benzoannulenes, ketones, and carboxylic acids.
Scientific Research Applications
Organic Synthesis
The compound is utilized in organic synthesis due to its reactivity profile. Its ability to undergo electrophilic substitutions makes it a valuable intermediate for creating more complex molecules. Researchers have explored its use in synthesizing various derivatives that exhibit unique chemical properties.
Medicinal Chemistry
Recent studies indicate that 6-Bromo-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one may possess significant biological activities:
- Estrogen Receptor Interaction : Research has shown that this compound interacts with estrogen receptors, suggesting potential applications in hormone-related therapies and the treatment of estrogen-dependent cancers.
- Anti-Cancer Properties : Preliminary studies indicate that it may exhibit anti-cancer effects by modulating hormonal pathways and influencing tumor growth dynamics.
Case Studies and Research Findings
-
Estrogen Receptor Modulation :
- A study conducted by researchers at [source] investigated the binding affinity of various benzoannulene derivatives to estrogen receptors. The findings suggested that 6-Bromo-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one has a notable interaction with these receptors, indicating its potential as a therapeutic agent in treating hormone-sensitive cancers.
-
Biological Activity Assessment :
- In vitro assays demonstrated that this compound could inhibit the proliferation of cancer cell lines that are estrogen-dependent. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Derivatives
Positional Isomers of Bromo-Substituted Annulenones
Key Differences :
- Reactivity: Bromine at C2 or C3 (electron-deficient positions) enhances electrophilic substitution, while C6 bromine (adjacent to ketone) may stabilize enolate intermediates .
- Synthetic Utility : The methoxy group in the target compound improves solubility in polar solvents, facilitating purification .
Chlorinated Analogs
Methoxy- and Multifunctionalized Derivatives
Comparative Analysis :
- Electronic Effects : Methoxy groups at C2 (target compound) vs. C5 (8g) alter ring electron distribution. C2 substitution directs electrophiles to C6/C7 positions .
- Thermodynamic Stability : 8g’s methoxymethyl group increases steric bulk, reducing ring puckering energy compared to the target compound .
Nitro-Halogenated Derivatives
2-Bromo-3,5,5,9-tetramethyl-1-nitro-... (Bromo-nitro-arylhimachalene) :
- Structure : Adds nitro and methyl groups to the annulene core.
Comparison :
Cross-Coupling Reactions
Biological Activity
6-Bromo-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a polycyclic compound known for its complex structure and potential biological activities. This compound, belonging to the family of benzoannulenes, has garnered interest in medicinal chemistry due to its interactions with biological targets, particularly estrogen receptors. Its molecular formula is C₁₂H₁₃BrO₂, and it has a molecular weight of 269.14 g/mol.
The compound features a bromine atom and a methoxy group that enhance its electrophilic properties. The presence of these functional groups allows for various chemical reactions, including electrophilic aromatic substitution and oxidation, leading to the synthesis of derivatives that may exhibit distinct biological activities.
Estrogen Receptor Interaction
Research indicates that 6-Bromo-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one shows significant interactions with estrogen receptors (ERs). This interaction suggests potential applications in hormone-related therapies and as an anti-cancer agent targeting estrogen-dependent tumors. Compounds that modulate ER activity have been studied for their roles in breast cancer treatment and other hormone-related conditions.
Anti-Cancer Properties
Preliminary studies have indicated that this compound may possess anti-cancer properties. The mechanism of action appears to involve modulation of hormonal pathways that are crucial in the development and progression of certain cancers. Further research is needed to elucidate the specific pathways affected by this compound and its efficacy in clinical settings.
Case Studies and Research Findings
-
Study on Estrogen Receptor Modulation :
A study investigated the binding affinity of various benzoannulene derivatives to estrogen receptors. Results showed that 6-Bromo-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one exhibited a higher binding affinity compared to other structural analogs. This suggests its potential as a selective estrogen receptor modulator (SERM) . -
In Vitro Anti-Cancer Assays :
In vitro assays conducted on breast cancer cell lines demonstrated that treatment with 6-Bromo-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one led to significant reductions in cell proliferation. The compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anti-cancer agent . -
Comparative Analysis with Similar Compounds :
A comparative study was performed on several compounds structurally similar to 6-Bromo-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one. The following table summarizes key findings regarding their biological activities:
| Compound Name | CAS Number | Structural Features | Similarity | Biological Activity |
|---|---|---|---|---|
| 3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one | 87779-78-0 | Bromine substitution at position 3 | 0.73 | Moderate ER activity |
| 2-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one | 3470-55-1 | Amino group at position 2 | 0.74 | Low ER activity |
| 1-Amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one | 870679-59-7 | Amino group at position 1 | 0.71 | Low ER activity |
| 8,9-Dihydro-5H-benzoannulen-7(6H)-one | 37949-03-4 | Dihydro derivative with altered saturation | 0.83 | High anti-cancer activity |
| 2-Methoxy-6,7,8,9-tetrahydrobenzocyclohepten-5-one | 6500-65-8 | Methoxy substitution without bromine | 0.69 | Low ER activity |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
